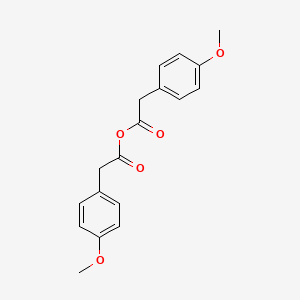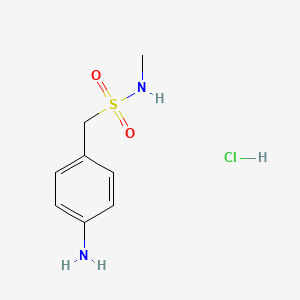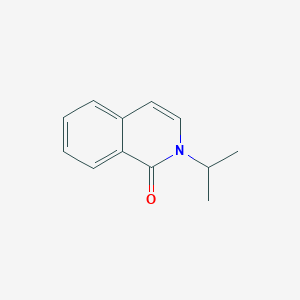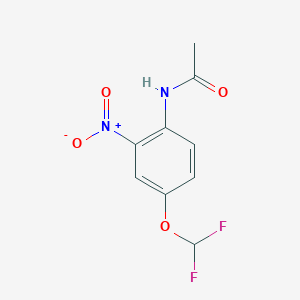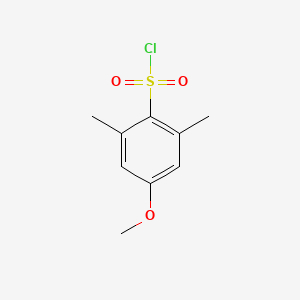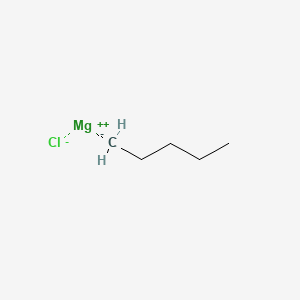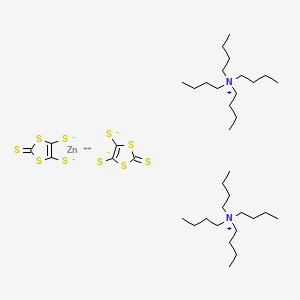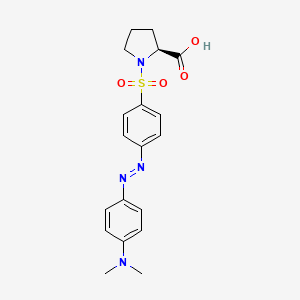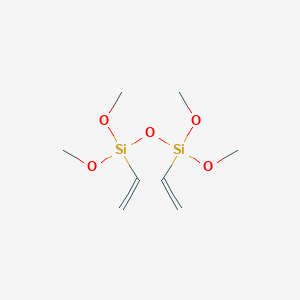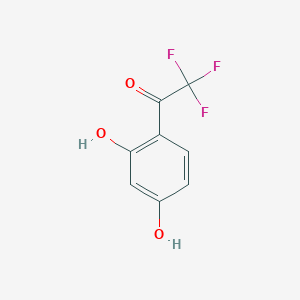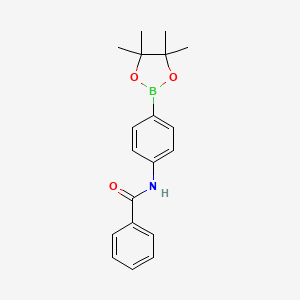
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamid
Übersicht
Beschreibung
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C19H22BNO3 and its molecular weight is 323.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelsynthese und pharmazeutische Chemie
Diese Verbindung wird aufgrund ihrer Rolle bei Suzuki-Miyaura-Kreuzkupplungsreaktionen bei der Synthese verschiedener Medikamente eingesetzt . Sie dient als Vorläufer für die Herstellung komplexer Moleküle, die in der pharmazeutischen Chemie häufig zur Entwicklung neuer Therapeutika eingesetzt werden.
Materialwissenschaft
In der Materialwissenschaft findet die Verbindung Anwendung bei der Entwicklung neuartiger Polymere mit spezifischen optischen und elektrochemischen Eigenschaften . Diese Polymere können zur Herstellung neuer Materialien mit einzigartigen Eigenschaften verwendet werden, die sich für High-Tech-Anwendungen eignen.
Bor-Neutroneneinfangtherapie (BNCT)
Die borhaltige Struktur der Verbindung macht sie zu einem Kandidaten für den Einsatz in der BNCT, einer Art Krebstherapie, die Tumorzellen auf molekularer Ebene gezielt angreift . Sie kann in Moleküle eingebaut werden, die sich selektiv in Krebszellen anreichern, die dann mit Neutronen bestrahlt werden, um zytotoxische Strahlung zu erzeugen.
Arzneimittelverabreichungssysteme
Aufgrund ihrer Stabilität und Reaktivität wird diese Verbindung hinsichtlich ihres Potenzials in kontrollierten Arzneimittelverabreichungssystemen untersucht . Sie kann zur Herstellung von Polymeren verwendet werden, die auf bestimmte Reize reagieren und therapeutische Wirkstoffe an gezielten Stellen im Körper freisetzen.
Enzyminhibition
Borsäurederivate, einschließlich dieser Verbindung, werden als Enzyminhibitoren untersucht . Sie können an die aktiven Zentren von Enzymen binden, die an Krankheitspfaden beteiligt sind, und bieten so eine Strategie zur Behandlung verschiedener Erkrankungen, einschließlich mikrobieller Infektionen und Tumoren.
Katalyse
Die Verbindung ist an katalytischen Prozessen beteiligt, insbesondere an Übergangsmetall-katalysierten Reaktionen . Sie kann die Effizienz chemischer Reaktionen verbessern, was in der industriellen Chemie für die Produktion von Feinchemikalien und Pharmazeutika von entscheidender Bedeutung ist.
Wirkmechanismus
Target of Action
The compound is a boronic acid derivative, and boronic acids are known to interact with various biological targets, including enzymes and receptors
Mode of Action
Boronic acids, in general, are known to form reversible covalent bonds with proteins, particularly with serine or threonine residues . This could potentially alter the function of the target protein, leading to changes in cellular processes.
Pharmacokinetics
Boronic acids are generally well-absorbed and can distribute throughout the body . They are typically metabolized through conjugation reactions and excreted in the urine . These properties could influence the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide. Factors such as pH can affect the stability of boronic acids, as they can undergo hydrolysis under acidic conditions Additionally, the presence of other molecules can influence the compound’s interactions with its targets
Eigenschaften
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BNO3/c1-18(2)19(3,4)24-20(23-18)15-10-12-16(13-11-15)21-17(22)14-8-6-5-7-9-14/h5-13H,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRERQYZGASSZJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583111 | |
| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935660-75-6 | |
| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


